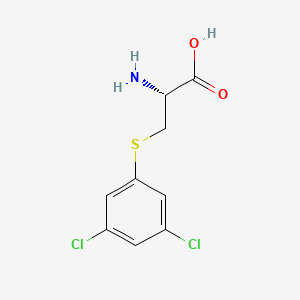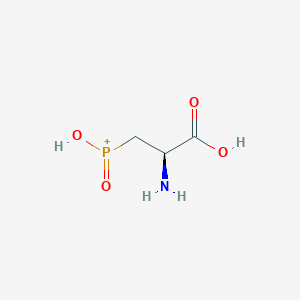
Dimethyldipentyltin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyldipentyltin is an organotin compound with the molecular formula C12H28Sn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
The synthesis of Dimethyldipentyltin typically involves the reaction of tin tetrachloride with organolithium or Grignard reagents. The general reaction can be represented as follows:
SnCl4+2RLi→R2SnCl2+2LiCl
In this reaction, R represents the organic group, which in the case of this compound would be methyl and pentyl groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reagents and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality of the final product .
化学反应分析
Dimethyldipentyltin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can convert this compound to lower oxidation states of tin. Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions involve replacing one or more of the organic groups attached to the tin atom. Halogenation is a common substitution reaction where halogens like chlorine or bromine replace the organic groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Dimethyldipentyltin has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and coupling reactions.
Biology: Research has shown that organotin compounds can have biological activity, including antimicrobial and antifungal properties.
Medicine: Some organotin compounds are being investigated for their potential use in cancer therapy due to their ability to inhibit tumor growth.
Industry: This compound is used in the production of PVC (polyvinyl chloride) as a stabilizer to prevent degradation during processing
作用机制
The mechanism by which Dimethyldipentyltin exerts its effects involves the interaction with cellular components. In biological systems, it can interact with proteins and enzymes, disrupting their normal function. This disruption can lead to cell death, which is why some organotin compounds are being studied for their potential use in cancer therapy. The molecular targets and pathways involved include the inhibition of mitochondrial function and the induction of oxidative stress .
相似化合物的比较
Dimethyldipentyltin can be compared with other organotin compounds such as:
Trimethyltin: Known for its neurotoxic effects.
Tributyltin: Widely used as a biocide in marine antifouling paints.
Tetraethyltin: Used as a precursor in the synthesis of other organotin compounds.
What sets this compound apart is its specific combination of methyl and pentyl groups, which can influence its reactivity and applications. Its unique structure allows it to be used in specific industrial and research applications where other organotin compounds may not be suitable .
属性
CAS 编号 |
91635-35-7 |
|---|---|
分子式 |
C12H28Sn |
分子量 |
291.06 g/mol |
IUPAC 名称 |
dimethyl(dipentyl)stannane |
InChI |
InChI=1S/2C5H11.2CH3.Sn/c2*1-3-5-4-2;;;/h2*1,3-5H2,2H3;2*1H3; |
InChI 键 |
DOXLUOFKAGVYDD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC[Sn](C)(C)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)


![4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid](/img/structure/B14347705.png)
![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)

![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)
![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)

![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)

